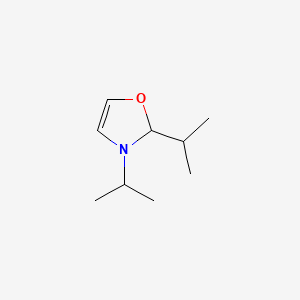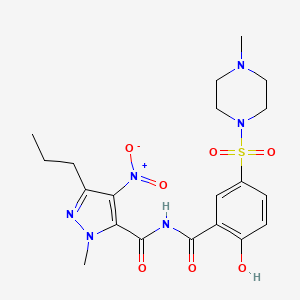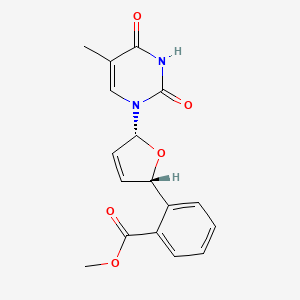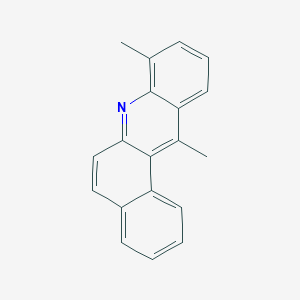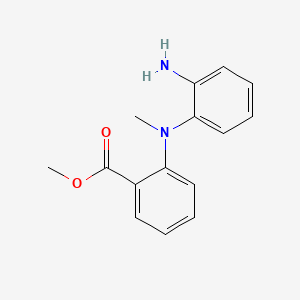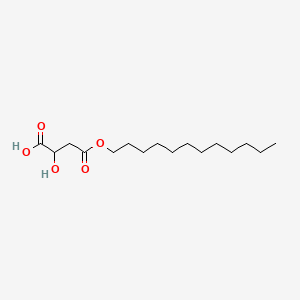
4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid is a chemical compound with a complex structure that includes a dodecyloxy group, a hydroxy group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid typically involves multiple steps. One common method includes the esterification of a dodecyloxy alcohol with a suitable carboxylic acid derivative, followed by hydrolysis and oxidation reactions to introduce the hydroxy and ketone functionalities. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The dodecyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dodecyloxy)benzoic acid: Similar in structure but lacks the hydroxy and ketone groups.
4-(Dodecyloxy)-4-oxobutanoic acid: Similar but lacks the hydroxy group.
2-Hydroxy-4-oxobutanoic acid: Similar but lacks the dodecyloxy group.
Uniqueness
The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C16H30O5 |
|---|---|
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
4-dodecoxy-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-15(18)13-14(17)16(19)20/h14,17H,2-13H2,1H3,(H,19,20) |
Clé InChI |
PAVWZPCGVIGIRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



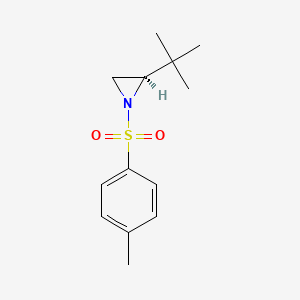
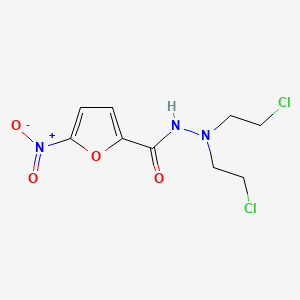
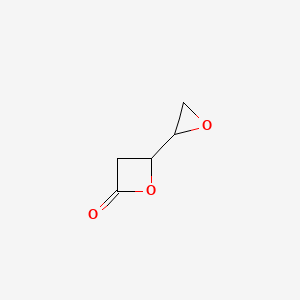
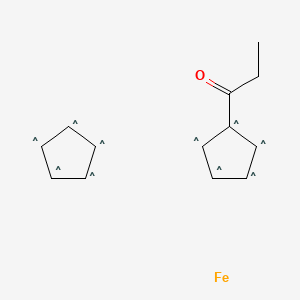
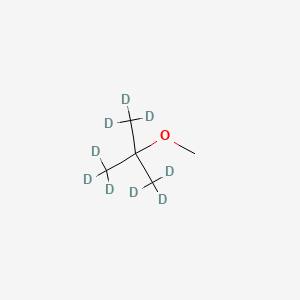


![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
